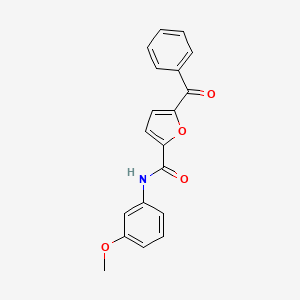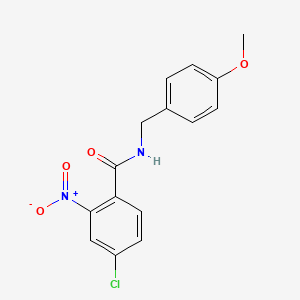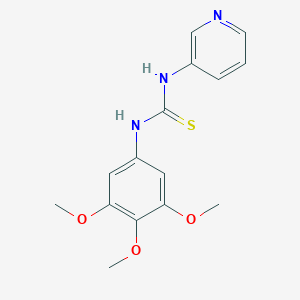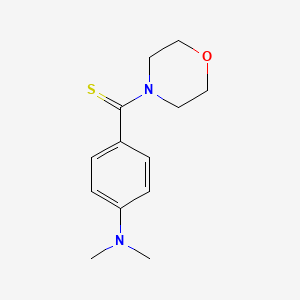![molecular formula C19H19N3O4 B5597978 3,5-dimethoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5597978.png)
3,5-dimethoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds with structures related to the queried compound typically involves multi-step reactions, starting from basic aromatic acids or aldehydes, through processes such as aminomethylation, cyclization, and substitution reactions. For instance, compounds with a core structure of benzamides and oxadiazoles are synthesized starting from acetic acids, trimethoxybenzenes, and substituted benzoyl chlorides, showcasing moderate to excellent activities in various biological evaluations (Ravinaik et al., 2021).
Molecular Structure Analysis
Crystallographic studies reveal detailed insights into the molecular structures of related compounds. For example, compounds with oxadiazole moieties and benzamide linkages have been found to crystallize in specific space groups, with molecular arrangements stabilized by various types of hydrogen bonds and π-π interactions (Sharma et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often include nucleophilic substitution, condensation, and cyclization. These reactions are influenced by the presence of methoxy and oxadiazole groups, which can affect the electron distribution and reactivity of the molecule. The bioactivity of these compounds, such as antimicrobial and anticancer properties, is attributed to their structural features and chemical reactivity (Latthe & Badami, 2007).
Physical Properties Analysis
Physical properties, including solubility, melting points, and crystalline structure, are crucial for understanding the behavior of these compounds under different conditions. These properties are determined by the functional groups present in the molecule and their molecular arrangement. Studies have shown that different substituents on the benzamide and oxadiazole moieties can significantly affect these properties (Kranjc, Kočevar, & Perdih, 2011).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interaction with biological targets, are integral to the utility of these compounds in various applications. The presence of dimethoxy, methyl, and oxadiazole groups contributes to the compounds' overall electron-donating and withdrawing characteristics, affecting their chemical behavior and biological activity (Saeed et al., 2020).
Applications De Recherche Scientifique
Anticancer Activity
A series of benzamides, including compounds structurally related to 3,5-dimethoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide, have been explored for their anticancer properties. For instance, certain substituted benzamides demonstrated moderate to excellent anticancer activity against various cancer cell lines such as breast, lung, colon, and ovarian cancer, surpassing the efficacy of reference drugs like etoposide (Ravinaik et al., 2021).
Polymer Applications
Research into aromatic polyamides containing 1,3,4-oxadiazole or benzonitrile units has revealed their utility in creating materials with high thermal stability and the ability to form thin, flexible films. These polymers, due to their solubility in certain solvents and their robust mechanical properties, have potential applications in various industrial and technological fields (Sava et al., 2003).
Biological Activity Studies
Compounds featuring the 1,3,4-oxadiazole motif have been studied for their biological activities. For example, derivatives of 4,5-dihydro-1,3,4-oxadiazole-2-thiones were synthesized and evaluated for antioxidant and antibacterial properties, showing promising results against bacteria like Staphylococcus aureus and displaying potent antioxidant activity (Karanth et al., 2019).
Light-Emitting Diode Technology
In the field of organic light-emitting diodes (OLEDs), iridium(III) complexes bearing oxadiazol-substituted amide ligands, closely related to the chemical structure , have shown promise. These complexes demonstrated significant photoluminescence and electrochemistry properties, suggesting their potential in developing efficient and low roll-off OLEDs (Zhang et al., 2016).
Propriétés
IUPAC Name |
3,5-dimethoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-22(19(23)14-9-15(24-2)11-16(10-14)25-3)12-17-20-18(21-26-17)13-7-5-4-6-8-13/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYGEQBWOBRSAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)C3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{2-[(4-bromo-2-cyanophenoxy)acetyl]carbonohydrazonoyl}phenyl 3-fluorobenzoate](/img/structure/B5597899.png)
![3-(1-methylbutyl)-8-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5597901.png)
![{3-(3-methylbut-2-en-1-yl)-1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}methanol](/img/structure/B5597914.png)

![4-{[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B5597921.png)

![3-chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5597934.png)

![3-{5-[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5597940.png)

![(3S*,4R*)-4-(2-methoxyphenyl)-1-[morpholin-4-yl(oxo)acetyl]pyrrolidine-3-carboxylic acid](/img/structure/B5597976.png)
![3-(3-hydroxy-3-methylbutyl)-N-[1-(2-pyrimidinyl)-3-piperidinyl]benzamide](/img/structure/B5597988.png)
![1-[2-chloro-5-(trifluoromethyl)benzoyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5598002.png)